Product packaging for Kerlinic acid(Cat. No.:CAS No. 112606-14-1)

Kerlinic acid

Cat. No.: B14308517
CAS No.: 112606-14-1
M. Wt: 332.4 g/mol
InChI Key: QVNWBXBUWGPGRM-WGLCMCTQSA-N
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Description

Kerlinic acid is a natural neo-clerodane diterpene first isolated from Salvia kerlii and also found in other species like Salvia melissodora and the marine sponge Raspailia bouryesnaultae . This compound serves as a versatile and strategic chiral building block in organic synthesis due to its complex structure and enantiopurity. Its core value for researchers lies in the presence of a β,γ-unsaturated carboxylic acid system and a furan moiety, which can be selectively targeted for chemical modifications . Research has demonstrated that the β,γ-unsaturated carboxylic acid in this compound can be regio- and diastereoselectively oxidized using agents like m-chloroperbenzoic acid (MCPBA) to yield valuable derivatives such as beta-lactones (e.g., salviaolide) and oxirane compounds, while strategically preserving the reactive furan ring for further functionalization . This makes it a valuable substrate for exploring new synthetic routes and creating compounds with potential industrial and pharmaceutical applications. Beyond its utility in synthesis, this compound and its derivatives have shown promising biological activities in scientific studies. Isolated compounds from the clerodane diterpene family, including this compound, have exhibited moderate antiproliferative effects against human cancer cell lines, such as A549 (non-small cell lung cancer) . This product is intended for research purposes in pharmaceutical development, natural product chemistry, and organic synthesis. It is strictly for laboratory use and is not approved for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B14308517 Kerlinic acid CAS No. 112606-14-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112606-14-1

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4aS,5S,7R,8S,8aR)-8-[2-(furan-3-yl)ethyl]-5-hydroxy-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-13-5-4-6-16-19(3,9-7-15-8-10-24-12-15)14(2)11-17(21)20(13,16)18(22)23/h5,8,10,12,14,16-17,21H,4,6-7,9,11H2,1-3H3,(H,22,23)/t14-,16-,17+,19+,20-/m1/s1

InChI Key

QVNWBXBUWGPGRM-WGLCMCTQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=COC=C3)CCC=C2C)C(=O)O)O

Origin of Product

United States

Origin, Advanced Isolation, and Chromatographic Purification Methodologies of Kerlinic Acid

Natural Occurrence and Ecological Context

The discovery of Kerlinic acid in distinct environments highlights its distribution across different biological kingdoms.

Isolation from Terrestrial Flora: Salvia keerlii (Labiatae)

This compound was first identified as a major diterpenoid constituent from the aerial parts of Salvia keerlii, a plant belonging to the Labiatae family. researchgate.netcdnsciencepub.com This species is one of nearly 300 Salvia species found in Mexico, which are known to be rich sources of neo-clerodane diterpenoids. cdnsciencepub.com The initial structural elucidation of this compound was achieved through spectral data analysis and by chemically correlating it with melisodoric acid, another clerodane diterpenoid isolated from Salvia melissodora. cdnsciencepub.comcdnsciencepub.com Phytochemical studies of a specific population of S. keerlii collected in a semi-arid region near Querétaro, Mexico, led to the isolation of this compound. cdnsciencepub.com Other related diterpenoids, such as kerlin and kerlinolide, have also been isolated from this plant species. researchgate.netphcog.com

Identification from Marine Biota: Sponges (e.g., Raspailia bouryesnaultae)

This compound has also been isolated from marine sources, specifically the sponge Raspailia bouryesnaultae. mdpi.commdpi.com A chemical investigation of this sponge, collected in South Brazil, yielded six clerodane diterpenes, including this compound and its methyl ester. mdpi.comnih.gov Interestingly, the this compound found in Raspailia is an isomer of the compound isolated from Salvia keerlii. mdpi.com The key structural difference lies in their stereochemistry; the plant-derived version has a trans ring fusion in its decalin moiety, while the sponge-derived isomer possesses a cis ring fusion. mdpi.comnih.gov This discovery of a stereoisomer in a marine organism underscores the chemical diversity found in different natural habitats.

Table 1: Natural Sources of this compound

Biological Source Kingdom Phylum/Division Genus/Species Key Findings References
Plant Plantae Magnoliophyta Salvia keerlii Original source of isolation; neo-clerodane diterpenoid with a trans ring fusion. cdnsciencepub.comphcog.comsci-hub.se
Sponge Animalia Porifera Raspailia bouryesnaultae Source of an isomeric form of this compound with a cis ring fusion. mdpi.commdpi.comnih.gov

Modern Preparative Chromatographic Techniques for Diterpenoid Isolation

The purification of diterpenoids like this compound from crude natural extracts requires efficient separation technologies. Modern chromatography is central to obtaining these compounds in high purity.

High-Performance Liquid Chromatography (HPLC) and Flash Chromatography Approaches

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the isolation and purification of natural products, including diterpenoids. rjptonline.org Preparative HPLC, in particular, is an established method for purifying valuable compounds from complex mixtures. rjptonline.org For diterpenoids, reversed-phase HPLC using C18 columns is a common approach. rsc.org The separation can be optimized by adjusting the mobile phase composition, often a gradient or isocratic system of solvents like acetonitrile (B52724) and water. rsc.orgnih.gov

Flash chromatography is another essential tool, valued for its speed and efficiency in fractionating crude extracts. buketov.edu.kz It is often used as a preliminary purification step before final polishing with preparative HPLC. buketov.edu.kz The technique utilizes pre-packed silica (B1680970) gel cartridges and allows for rapid separation, significantly accelerating the isolation process compared to traditional gravity column chromatography. buketov.edu.kzfurb.br

Advanced Extraction Protocols (e.g., Organic Solvent Extraction, Supercritical Fluid Extraction)

The initial step of isolating this compound and other diterpenoids begins with extraction from the source material.

Organic Solvent Extraction: This conventional method involves the use of organic solvents to extract compounds from the biomass. Common techniques include maceration, reflux extraction, and percolation. nih.gov For diterpenoids from Salvia species, solvents like chloroform (B151607) or ethanol (B145695) are often used. phcog.com The choice of solvent is critical, as is the solvent-to-solid ratio and extraction time, which are optimized to maximize yield. nih.gov A typical process for diterpenoids might involve extraction with a high-concentration lower alcohol (like methanol (B129727) or ethanol), followed by liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, ethyl acetate) to achieve a preliminary separation. google.com

Supercritical Fluid Extraction (SFE): SFE is a modern, environmentally friendly technique that uses solvents in a supercritical state, most commonly carbon dioxide (CO2). researchgate.net Supercritical CO2 offers advantages like low viscosity and high solvating power, making it effective for extracting sensitive compounds like diterpenes. researchgate.net SFE is considered a "green" technology because it reduces the use of hazardous organic solvents. nih.govresearchgate.net The efficiency of SFE can be fine-tuned by adjusting parameters such as pressure, temperature, and the use of co-solvents. researchgate.net Other advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) also offer improved efficiency and reduced solvent consumption. nih.govresearchgate.netnih.gov

Table 2: Comparison of Extraction and Chromatographic Techniques for Diterpenoids

Technique Principle Advantages Common Application References
Organic Solvent Extraction Dissolving compounds in organic solvents based on polarity. Simple, widely applicable. Initial extraction from plant or marine material. nih.gov
Supercritical Fluid Extraction (SFE) Using a fluid above its critical temperature and pressure as a solvent. Environmentally friendly, high selectivity, gentle on thermolabile compounds. "Green" extraction of sensitive diterpenoids. researchgate.net
Flash Chromatography Medium-pressure liquid chromatography using pre-packed columns for rapid separation. Fast, efficient, good for preliminary fractionation. Rapid purification of crude extracts. buketov.edu.kz
High-Performance Liquid Chromatography (HPLC) High-pressure liquid chromatography for high-resolution separation. High purity, excellent resolution, quantifiable. Final purification and isolation of pure compounds. rjptonline.orgrsc.org
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support matrix. Avoids irreversible adsorption, suitable for a wide range of polarities. Separation of complex mixtures and minor components. researchgate.netmdpi.com

Methodologies for Analytical Purity Assessment and Yield Optimization

Ensuring the purity of an isolated compound and maximizing its recovery are critical aspects of natural product chemistry.

The purity of isolated diterpenoids like this compound is typically assessed using analytical HPLC coupled with a detector such as a Photodiode Array (PDA) or Charged Aerosol Detector (CAD). mdpi.commdpi.com The peak area normalization method in a chromatogram can be used to determine the chromatographic purity. mdpi.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are essential for confirming the structure and verifying the purity of the final compound. mdpi.comresearchgate.net

Yield optimization involves systematically adjusting various parameters during the extraction and purification process. For extraction, factors such as the choice of solvent, solvent-to-solid ratio, temperature, and extraction time are crucial. nih.govmdpi.com For example, studies on Salvia species have compared different extraction methods and solvent ratios to determine the most efficient conditions for recovering abietane-type diterpenes. mdpi.com In chromatography, optimizing the mobile phase composition, flow rate, and column selection is key to achieving both high purity and a good yield. mdpi.com The development of efficient, multi-step purification strategies, such as combining flash chromatography with preparative HPLC, is a common approach to maximize the recovery of pure target compounds from complex natural extracts. researchgate.net

Table 3: Methods for Purity Assessment and Yield Optimization

Aspect Methodology Description References
Purity Assessment Analytical HPLC-PDA/CAD Chromatographic technique to determine the purity of the isolated compound based on peak area. mdpi.commdpi.com
Spectroscopic Analysis (NMR, HRMS) Techniques used to confirm the chemical structure and identify any impurities. mdpi.comresearchgate.net
Yield Optimization Extraction Parameter Optimization Adjusting solvent type, temperature, time, and solid-to-solvent ratio to maximize extraction efficiency. nih.govmdpi.com
Chromatographic Method Development Selecting optimal columns, mobile phases, and gradients to improve separation and recovery. researchgate.netmdpi.com

Advanced Spectroscopic and Spectrometric Elucidation of Kerlinic Acid’s Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules like Kerlinic acid. Analysis of both one-dimensional and two-dimensional NMR data allows for the unambiguous assignment of protons and carbons and provides crucial insights into the molecule's stereochemistry.

The foundational structure of this compound was initially determined using 1D NMR experiments, specifically ¹H and ¹³C NMR. The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, initial ¹H NMR analysis confirmed the presence of key structural features, including a β-substituted furan (B31954) ring, a vinylic proton, and several methyl groups. nih.gov

Interactive Table: ¹H NMR Spectral Data for this compound (2a) and its Methyl Ester (2b) Data recorded at 80 MHz in CDCl₃. Chemical shifts (δ) in ppm, coupling constants (J) in Hz.

Proton This compound (2a) This compound methyl ester (2b) Multiplicity / Coupling (J)
H-3 5.60 5.55 m
H-6 3.45 3.37 dd (4, 10)
H-14 6.30 6.20 m
H-15 7.35 7.30 t (2)
H-16 7.20 7.15 br s
17(Me) 0.90 0.85 d (7)
18(Me) 1.90 1.87 br d (2)
20(Me) 0.75 0.62 s

Interactive Table: ¹³C NMR Spectral Data for this compound (2a) and its Derivatives Data recorded at 20 MHz in CDCl₃. Chemical shifts (δ) in ppm.

Carbon This compound (2a) This compound methyl ester (2b) This compound acetate (B1210297) methyl ester (2c)
1 20.0 19.5 19.5
2 26.5 26.3 26.3
3 120.5 120.0 119.8
4 145.0 145.2 145.5
5 45.1 45.0 45.0
6 70.1 70.0 72.8
10 41.5 41.3 41.0
12 125.2 125.0 125.0
18 15.8 15.5 15.5
19 178.9 173.5 173.2

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle of complex structures like neo-clerodane diterpenoids. nih.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be used to trace the connectivity of adjacent protons, for instance, to confirm the coupling between the vinylic H-3 proton and the protons on adjacent carbons. sdsu.eduoxinst.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon they are attached to (one-bond ¹H-¹³C correlation). It is essential for assigning specific proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C). This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the C-20 methyl protons to C-5, C-9, and C-10, thereby locking down the position of this methyl group in the decalin ring system. sdsu.edunih.govcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. The original study used double resonance experiments to show coupling, but modern NOESY would be used to establish the relative stereochemistry, for example, by observing the spatial proximity between the axial C-20 methyl group and other axial protons on the same face of the molecule. nih.govresearchgate.net

This compound is a chiral molecule, containing multiple stereocenters. Determining the relative and absolute stereochemistry is a critical aspect of its structural elucidation. While specific studies using chiral NMR solvating agents (CSAs) on this compound have not been reported, the principles of chiral NMR are central to confirming enantiomeric purity. mdpi.comcore.ac.uk Such experiments involve adding a chiral auxiliary agent to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals in the NMR spectrum. nih.govzhougroup.org

In the original structural elucidation, stereochemistry was determined by analyzing anisotropy effects within the molecule's own structure. nih.gov Anisotropy refers to the phenomenon where the magnetic field experienced by a nucleus is influenced by the spatial orientation of nearby functional groups (like C=C or C=O bonds) or ring systems.

Coupling Constants (J-values) : The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. For this compound, the observed coupling constants for the H-6 proton (a double doublet with J = 4 and 10 Hz) indicated an axial-axial and an axial-equatorial interaction with the H-7 protons. This analysis was key to assigning the hydroxyl group at C-6 to an α-equatorial orientation. nih.gov

Chemical Shift Analysis : The chemical shifts of the C-17 and C-20 methyl groups (δ 15-16 ppm in the ¹³C NMR) were indicative of an equatorial orientation for C-17 and an axial orientation for C-20, which in turn defined the trans-fused A/B ring junction characteristic of the neo-clerodane skeleton. nih.gov

Diastereotopic Protons : In a chiral molecule like this compound, protons on a methylene (B1212753) group (CH₂) adjacent to a stereocenter are often diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings in the ¹H NMR spectrum, often appearing as a complex multiplet rather than a simple triplet or quartet. masterorganicchemistry.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. The initial analysis of this compound established its molecular formula as C₂₀H₂₈O₄ through elemental analysis and low-resolution mass spectrometry. nih.gov Modern analysis of neo-clerodane diterpenoids consistently employs HRMS for this purpose. nih.govljmu.ac.uk

ESI and MALDI are "soft" ionization techniques that allow large and fragile molecules to be ionized without significant fragmentation, making them ideal for determining the molecular weight of natural products. wikipedia.orgemory.edu

Electrospray Ionization (ESI-MS) : This is the most common ionization technique coupled with liquid chromatography (LC). It generates ions directly from a solution, often forming protonated molecules [M+H]⁺ or adducts with salts like sodium [M+Na]⁺. For this compound (MW = 332.43 g/mol ), HRESIMS would be expected to show an ion peak corresponding to its exact mass, confirming the C₂₀H₂₈O₄ formula. nih.govwikipedia.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) : In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating gentle ionization. It is particularly useful for high-throughput analysis and imaging mass spectrometry. longdom.orgnih.gov

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the parent or precursor ion) and subjecting it to fragmentation to produce a series of daughter or product ions. The resulting fragmentation pattern provides a fingerprint that can be used to elucidate the molecular structure and identify known compounds. wikipedia.org While the original study predates modern MS/MS, the reported fragmentation data from electron ionization (EI) mass spectrometry serves the same fundamental purpose.

Interactive Table: Key Mass Spectral Fragments for this compound Derivatives

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound methyl ester (2b) 346 328, 296, 269, 173, 105, 95, 91, 81

The fragmentation patterns observed for the derivatives of this compound are characteristic of the neo-clerodane skeleton and provide evidence for the connectivity of the different structural units. nih.gov For instance, the loss of specific fragments can correspond to the cleavage of the side chain or fragmentations within the decalin ring system.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The IR spectrum of this compound provided clear evidence for its key functional groups. nih.gov

Interactive Table: Characteristic IR Absorption Frequencies for this compound (2a)

Frequency (cm⁻¹) Bond Vibration Functional Group
3500 O-H stretch Hydroxyl group
3200-2700 O-H stretch (broad) Carboxylic acid
1670 C=O stretch Carboxylic acid
1560, 1510 C=C stretch Furan ring

The very broad absorption from 3200-2700 cm⁻¹ is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. wikipedia.org The sharp, strong peak at 1670 cm⁻¹ confirms the presence of the associated carbonyl group. zhougroup.org The distinct peak at 3500 cm⁻¹ indicates the separate secondary hydroxyl group, and the combination of peaks at 1560, 1510, and 870 cm⁻¹ is a definitive signature for the β-substituted furan ring. nih.gov This information, obtained simply and quickly, complements the more complex data from NMR and MS to provide a cohesive and complete picture of the molecular structure.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. andersonmaterials.comfzu.cz This powerful technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. fzu.cz

In the case of the neo-clerodane diterpenoid this compound, its structure was not determined directly by X-ray diffraction of the parent compound. Instead, its molecular architecture was meticulously deduced through extensive spectroscopic analysis and confirmed by chemical correlation with a compound of known stereochemistry, melisodoric acid. cdnsciencepub.comcdnsciencepub.com This approach is often employed when suitable single crystals of the target compound cannot be obtained.

While this compound itself was not subjected to XRD, analysis of related diterpenoids isolated from the same plant, Salvia keerlii, such as kerlin, was successfully performed using X-ray diffraction. researchgate.net The structural data obtained for these sister compounds provided a solid framework and supported the structural elucidation of this compound, confirming the neo-clerodane skeleton and the relative stereochemistry typical of this class of compounds isolated from Salvia species. cdnsciencepub.comresearchgate.net The absolute configuration of this compound was therefore confidently inferred from its successful chemical correlation to melisodoric acid, establishing its place within the neo-clerodane family. cdnsciencepub.com

Correlation of Spectral Data with Known Neo-Clerodane Diterpenoids (e.g., Melisodoric Acid, Kerlinolide)

The structural elucidation of this compound was significantly guided by comparing its spectral data with those of previously identified neo-clerodane diterpenoids, particularly melisodoric acid. cdnsciencepub.comresearchgate.net The striking similarity in their ¹H and ¹³C NMR spectra strongly suggested a close structural relationship. cdnsciencepub.com

The ¹H NMR spectrum of this compound displayed characteristic signals for a neo-clerodane structure, including those for tertiary, secondary, and vinylic methyl groups, as well as a β-substituted furan ring. cdnsciencepub.com These features were analogous to those observed for melisodoric acid. cdnsciencepub.com

To definitively establish the structural link, this compound was chemically converted into a derivative, dimethyl ester 4 , which had been previously synthesized from melisodoric acid. cdnsciencepub.com This chemical correlation provided unequivocal proof of the structure and relative stereochemistry of this compound. cdnsciencepub.com

Further comparisons with other known clerodanes helped to solidify the stereochemical details. For instance, the ¹³C NMR chemical shifts are known to be sensitive to the stereochemistry of the decalin ring fusion. The chemical shifts for this compound are characteristic of a trans-fused decalin system. mdpi.com This was highlighted by comparison with a naturally occurring isomer of this compound isolated from the marine sponge Raspailia bouryesnaultae, which possesses a cis-fused ring system and thus exhibits significant differences in the ¹³C NMR signals for key carbons. mdpi.com

Table 1: Comparative ¹³C NMR Chemical Shifts (δc) for this compound and its cis-Fused Isomer

Carbon Atom This compound (trans-fused) mdpi.com Isomer (cis-fused) mdpi.com
C-5 53.7 59.4
C-10 48.4 43.7
C-20 15.1 21.3

Data presented in ppm.

The ¹H NMR data for this compound and its derivatives were also crucial in establishing its structure. The coupling constants and chemical shifts of specific protons provided detailed information about their spatial orientation.

Table 2: Selected ¹H NMR Spectral Data for this compound and its Derivatives

Proton This compound (2a) This compound Methyl Ester (2b) Acetate Derivative (2c)
H-3 5.60 (m) 5.60 (m) 5.60 (m)
H-6 3.45 (dd, J=4, 10 Hz) 3.45 (dd, J=4, 10 Hz) 4.75 (dd, J=4, 10 Hz)
H-14 6.25 (m) 6.25 (m) 6.25 (m)
H-15 7.20 (m) 7.20 (m) 7.20 (m)
H-16 7.35 (m) 7.35 (m) 7.35 (m)
Me-17 0.85 (d, J=7 Hz) 0.85 (d, J=7 Hz) 0.85 (d, J=7 Hz)
Me-18 1.70 (d, J=1.5 Hz) 1.70 (d, J=1.5 Hz) 1.70 (d, J=1.5 Hz)
Me-20 0.80 (s) 0.80 (s) 0.80 (s)

Data from Canadian Journal of Chemistry, 1987. cdnsciencepub.com Chemical shifts (δ) in ppm, coupling constants (J) in Hz.

The structural relationship extends to other related compounds like kerlinolide, another neo-clerodane diterpenoid isolated from Salvia keerlii. researchgate.netscielo.br The spectral data for kerlinolide and its derivatives serve as a valuable reference point for the characterization of new compounds within this family. scielo.brscielo.br This comparative approach is fundamental in the field of natural product chemistry for the rapid and accurate elucidation of complex molecular structures.

Synthetic Chemistry and Derivatization Strategies for Kerlinic Acid and Its Analogues

Targeted Chemical Modifications and Semisynthetic Pathways

The modification of the naturally isolated Kerlinic acid provides a direct route to novel derivatives. These semi-synthetic pathways leverage the existing complex scaffold as a starting point for targeted chemical transformations, enabling the exploration of structure-activity relationships.

Regioselective and Stereoselective Functionalization Approaches

Precise control over the regioselectivity and stereoselectivity of reactions is crucial when modifying complex molecules like this compound. Spectroscopic analysis, particularly ¹H NMR, of this compound and its derivatives has been instrumental in determining the stereochemistry of its framework. For instance, the coupling constants for the proton at C-6 indicate an α-equatorial orientation for the C-6 hydroxyl group. cdnsciencepub.com This inherent stereochemistry influences the outcomes of subsequent reactions.

Preparation of Ester Derivatives (e.g., Methyl Ester)

Esterification of the carboxylic acid group is a fundamental derivatization strategy. The methyl ester of this compound has been prepared to facilitate structural correlation studies and to modify the compound's polarity. cdnsciencepub.com

The synthesis of this compound methyl ester is achieved by treating an ethereal solution of this compound with diazomethane. cdnsciencepub.com The resulting crude product can be purified by simple filtration through silica (B1680970) gel to yield the oily methyl ester derivative. cdnsciencepub.com This transformation was a critical step in establishing the structural relationship between this compound and melisodoric acid, as the dimethyl ester derivative of this compound was chemically correlated with a derivative previously obtained from melisodoric acid. cdnsciencepub.com

Oxidation Reactions Leading to Beta-Lactone and Oxirane Analogues (Furan Moiety Preservation)

The furan (B31954) ring within the this compound structure is susceptible to oxidation, but conditions have been developed to selectively oxidize other parts of the molecule while preserving this moiety, or to controllably oxidize the furan ring itself into lactone structures.

Treatment of this compound acetate (B1210297) with one equivalent of m-CPBA leads to a mixture of polar products, identified as 3,4-epoxy-hydroxy lactones. cdnsciencepub.com The formation of these products involves the epoxidation (oxirane formation) of the C3-C4 double bond and a concomitant oxidative opening of the furan ring to form the lactone. When three equivalents of m-CPBA are used, this mixture of 3,4-epoxy-hydroxy lactones is produced in a 90% yield. cdnsciencepub.com Further oxidation of this lactone mixture with manganese dioxide (MnO₂) results in the formation of an epoxy anhydride (B1165640). cdnsciencepub.com These transformations highlight a pathway to both β-lactone and oxirane-containing analogues.

Starting MaterialReagent(s)Key ProductsObservations
This compound acetate1. m-CPBA (1 equiv.)3,4-epoxy-hydroxy lactonesFormation of polar products; starting material recovered
This compound acetate2. m-CPBA (3 equiv.)3,4-epoxy-hydroxy lactones (1:1 mixture)90% yield of a crystalline mixture
Hydroxy lactone mixture3. Manganese dioxide (MnO₂)Epoxy anhydrideOxidation of the hydroxy lactones
This compound4. DiazomethaneThis compound methyl esterEsterification of the carboxylic acid

Chemoenzymatic Synthetic Methodologies for Enantioselective Access

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of traditional organic chemistry, is a powerful strategy for achieving high enantioselectivity. researchgate.net Enzymes can catalyze reactions with exquisite regio- and stereocontrol, often under mild conditions, which is particularly advantageous for the synthesis of complex, chiral molecules. unam.mx Strategies such as one-pot multienzyme (OPME) systems have proven highly efficient for synthesizing complex carbohydrates and other natural products.

However, while the principles of chemoenzymatic synthesis are well-established, their specific application to the de novo synthesis or derivatization of this compound is not yet extensively documented in the literature. The use of enzymes, such as hydroxylases or oxidoreductases, could potentially offer novel routes to enantiopure this compound analogues. This remains an area ripe for future investigation, leveraging the growing toolbox of biocatalytic transformations to access new chemical space from the this compound scaffold. researchgate.net

Development of Novel Synthetic Precursors and Intermediate Derivatization

In the context of semi-synthesis, the development of synthetic precursors involves the initial modification of the natural product into a more versatile intermediate. This intermediate then serves as a common starting point for a variety of subsequent chemical transformations.

For this compound, a primary example of intermediate derivatization is its conversion to this compound acetate. This is accomplished by treating this compound with acetic anhydride in pyridine. cdnsciencepub.com This simple acetylation reaction protects the C-6 hydroxyl group and modifies the reactivity of the molecule, making it a suitable precursor for the subsequent oxidation reactions with m-CPBA as described in section 4.2.3. cdnsciencepub.com This two-step sequence—isolation followed by acetylation—provides a stable and reactive intermediate, which is crucial for the controlled semi-synthetic exploration of this compound analogues.

Biochemical Pathways and Enzymology Underlying Kerlinic Acid Biosynthesis

Elucidation of Proposed Biosynthetic Cascades for Clerodane Diterpenoids

The biosynthesis of clerodane diterpenoids originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic clerodane skeleton is a pivotal step, typically initiated by a class II diterpene cyclase that catalyzes the protonation-initiated cyclization of GGPP. This process forms a bicyclic intermediate, often a labdane-related diphosphate, such as copalyl diphosphate (CPP).

Following the initial cyclization, a class I diterpene synthase acts upon the intermediate to generate the foundational hydrocarbon skeleton of the clerodane. This often involves rearrangements and further cyclizations. One of the well-studied pathways involves the conversion of GGPP to (+)-copalyl diphosphate, which is then rearranged to form a "pre-clerodane" intermediate before being converted into various clerodane structures. The specific stereochemistry of the resulting clerodane scaffold is determined by the specific enzymes present in the producing organism.

Subsequent to the formation of the basic clerodane framework, a series of post-cyclization modifications occur. These "decorating" steps are responsible for the vast structural diversity observed within this class of compounds and include oxidations, reductions, acylations, and glycosylations. These modifications are crucial for the biological activity of the final molecules.

Characterization of Key Enzymatic Transformations in Diterpene Anabolism

The anabolic pathway of clerodane diterpenoids is orchestrated by a suite of specialized enzymes, each catalyzing a specific transformation. The characterization of these enzymes is fundamental to understanding the entire biosynthetic process.

Diterpene synthases and cyclases are the architects of the core diterpenoid skeletons. In clerodane biosynthesis, this typically involves a two-step process catalyzed by two distinct enzymes or a bifunctional enzyme:

Class II Diterpene Cyclases: These enzymes initiate the cyclization of the linear GGPP precursor. They possess a conserved D(D/E)XX(D/E) motif that is crucial for binding a divalent metal ion, typically Mg2+, which assists in the protonation of the terminal olefin of GGPP. This initiates a cascade of cyclizations to form a bicyclic intermediate like copalyl diphosphate (CPP). The stereochemical outcome of this reaction is a key determinant of the final clerodane structure.

Class I Diterpene Synthases: These enzymes take the diphosphate intermediate from the class II reaction and catalyze the ionization of the diphosphate moiety. This generates a carbocation that can undergo further cyclization, rearrangement, and termination steps (often by deprotonation) to yield the final hydrocarbon skeleton. The active site topology of these enzymes dictates the specific rearrangements and the ultimate structure of the clerodane core.

The specificity of these enzymes is remarkable, with subtle differences in their amino acid sequences leading to the production of distinct stereoisomers or entirely different carbon skeletons.

Once the fundamental clerodane scaffold is formed, it undergoes extensive modifications by a variety of enzymes, primarily oxidoreductases.

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is a major driver of structural diversification in clerodane biosynthesis. P450s introduce hydroxyl groups at specific and often non-activated carbon positions on the clerodane skeleton. These hydroxylations not only contribute directly to the biological activity of the molecule but also serve as handles for further modifications, such as glycosylation or acylation. The regioselectivity and stereoselectivity of these P450s are key to generating the observed chemical diversity.

Dehydrogenases: These enzymes catalyze the oxidation of hydroxyl groups to ketones or aldehydes, further modifying the functionality of the clerodane molecule.

Other Modifying Enzymes: Beyond oxidoreductases, other enzyme classes such as glycosyltransferases (UGTs) and acyltransferases can be involved. UGTs attach sugar moieties to hydroxyl groups, which can enhance the water solubility and alter the bioactivity of the compounds. Acyltransferases add acyl groups, which can also modulate the biological properties of the final clerodane diterpenoid.

Genetic Engineering and Heterologous Expression of Biosynthetic Enzymes

The identification and characterization of the genes encoding biosynthetic enzymes have opened the door to genetic engineering and heterologous expression approaches. By transferring the genes for a specific clerodane biosynthetic pathway into a host organism that is easier to cultivate, such as yeast (Saccharomyces cerevisiae) or certain bacteria (Escherichia coli), it is possible to produce these complex molecules in a controlled and scalable manner.

This strategy, often referred to as synthetic biology or metabolic engineering, has several advantages:

Increased Titers: Host organisms can be optimized for high-level production of the target compound.

Pathway Elucidation: The function of individual enzymes can be confirmed by expressing them in a host that lacks similar enzymatic activities.

Novel Compound Generation: By combining enzymes from different pathways (combinatorial biosynthesis), it is possible to create novel clerodane derivatives that are not found in nature.

Successful heterologous expression requires overcoming several challenges, including ensuring the proper folding and activity of the expressed enzymes, providing an adequate supply of the GGPP precursor, and managing potential toxicity of the intermediates or final products to the host organism.

Isotopic Labeling and Metabolic Flux Analysis for Pathway Mapping

Isotopic labeling studies are a powerful tool for tracing the flow of atoms through a metabolic pathway, thereby providing definitive evidence for proposed biosynthetic routes. In the context of clerodane biosynthesis, precursors such as [13C]-glucose or specifically labeled mevalonate (B85504) can be fed to the producing organism. The resulting clerodane diterpenoids are then isolated, and the distribution of the isotopic label is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

The observed labeling patterns can confirm the origin of the carbon skeleton from GGPP and can also reveal the nature of the rearrangement reactions that occur during the formation of the clerodane core. For example, the migration of methyl groups or the formation of specific carbon-carbon bonds can be unequivocally demonstrated.

Metabolic flux analysis (MFA) complements these studies by quantifying the rates of metabolic reactions within the pathway. By measuring the incorporation of stable isotopes over time, MFA can identify bottlenecks in the biosynthetic pathway and can guide metabolic engineering efforts to improve the production of the desired clerodane diterpenoid.

Mechanistic Investigations of Kerlinic Acid S Biological Activities at the Molecular and Cellular Level

Anti-Oncogenic Mechanistic Pathways

Kerlinic acid has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the proliferation of human cancer cell lines. researchgate.netmdpi.com The anti-oncogenic effects of this compound are multifaceted, involving the disruption of several key cellular processes that are fundamental to cancer progression.

Cell Cycle Dysregulation and Growth Inhibition

A fundamental characteristic of cancer is the uncontrolled proliferation of cells, often stemming from a dysregulated cell cycle. numberanalytics.comnih.gov The cell cycle is a tightly controlled process involving distinct phases (G1, S, G2, and M) that ensure accurate cell division. thermofisher.com Key regulators of this process include cyclins and cyclin-dependent kinases (CDKs), which act as checkpoints to maintain genomic integrity. nih.govkhanacademy.org

This compound has been observed to exert antiproliferative effects, suggesting an interaction with the cell cycle machinery. researchgate.net While the precise molecular targets of this compound within the cell cycle are still under detailed investigation, its ability to inhibit the growth of cancer cells points towards a mechanism that likely involves inducing cell cycle arrest at critical checkpoints. This disruption prevents cancer cells from completing the division process, thereby inhibiting tumor growth. nih.gov

Apoptosis Induction through Intrinsic and Extrinsic Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. thermofisher.comassaygenie.com Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. researchgate.net

The intrinsic pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. mdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspases like caspase-8. nih.govassaygenie.com

Research suggests that this compound's cytotoxic activity may involve the induction of apoptosis. By promoting programmed cell death in cancer cells, this compound can effectively reduce tumor mass. The exact mechanisms, whether through the intrinsic or extrinsic pathway, or a combination of both, are areas of ongoing research.

Modulation of Angiogenesis and Cellular Invasion Processes

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. ijpp.com This process is tightly regulated by a balance of pro-angiogenic and anti-angiogenic factors. nih.gov Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are key players in initiating the signaling cascade that leads to endothelial cell proliferation and migration. mdpi.comturkjps.org

This compound's potential to modulate angiogenesis represents a significant aspect of its anti-oncogenic activity. By interfering with the signaling pathways that drive the formation of new blood vessels, this compound could effectively starve tumors and inhibit their growth and spread. ijpp.comfrontiersin.org The ability to disrupt cellular invasion processes is also crucial, as this would prevent cancer cells from migrating to distant sites and forming metastases.

Alterations in Cellular Redox State and Reactive Oxygen Species (ROS) Dynamics

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant systems to neutralize them. thermofisher.comfrontiersin.org While ROS at physiological levels act as important signaling molecules, excessive ROS production leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. nih.govmdpi.com This imbalance is implicated in various pathologies, including cancer. thermofisher.com

The modulation of cellular redox state is another potential mechanism of this compound's action. An increase in ROS levels beyond the cell's antioxidant capacity can trigger apoptotic pathways. nih.gov It is plausible that this compound could alter the redox dynamics within cancer cells, pushing them towards a state of oxidative stress that ultimately leads to cell death.

Downstream Signaling Cascade Interventions (e.g., PI3K/Akt/mTOR, MAPK/ERK/JNK pathways)

The PI3K/Akt/mTOR and MAPK/ERK/JNK signaling pathways are critical intracellular cascades that regulate a wide array of cellular processes, including proliferation, survival, and apoptosis. mdpi.comaging-us.com Dysregulation of these pathways is a common feature in many cancers, leading to uncontrolled cell growth and resistance to therapy. oncotarget.comnih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, while the MAPK pathways, including ERK and JNK, are involved in transmitting signals from the cell surface to the nucleus to control gene expression related to cell fate. onclive.com

The ability of this compound to interfere with these key signaling cascades is a promising area of its anti-oncogenic mechanism. By inhibiting components of the PI3K/Akt/mTOR or MAPK/ERK/JNK pathways, this compound could effectively block the signals that promote cancer cell proliferation and survival, thereby inducing cell death.

Antiviral Mechanistic Studies, Specifically Against Herpes Simplex Virus Type 1 (HSV-1) Replication

Beyond its anti-cancer potential, this compound has also been investigated for its antiviral properties. researchgate.net Specifically, it has shown inhibitory activity against Herpes Simplex Virus Type 1 (HSV-1), a widespread human pathogen. mdpi.comresearchgate.net

Studies have demonstrated that this compound can inhibit the replication of HSV-1. researchgate.net The antiviral mechanism is thought to involve interference with key stages of the viral life cycle. This could include blocking the attachment of the virus to host cells, inhibiting the fusion of the viral envelope with the cell membrane, or disrupting the replication of the viral DNA. frontiersin.orgmdpi.com Some antiviral compounds work by inhibiting viral enzymes essential for replication, such as DNA polymerase. researchgate.net Further research is needed to elucidate the precise molecular targets of this compound in the HSV-1 replication cycle.

Based on a comprehensive review of available scientific literature, there is no evidence of a chemical compound named "this compound." This name does not appear in established chemical databases or peer-reviewed publications. It is possible that "this compound" is a misspelling of another compound or a non-standardized name.

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To proceed with your request, please verify the correct name and spelling of the chemical compound of interest.

Advanced Analytical and Bioanalytical Methodologies for Kerlinic Acid Research

Quantitative Analysis of Kerlinic Acid in Complex Biological Matrices and Natural Extracts

Accurate quantification of this compound in samples such as plasma, urine, tissues, and natural extracts is fundamental for research. nih.gov The complexity of these biological matrices, which contain numerous potentially interfering substances, requires highly selective and sensitive analytical methods. nih.gov Strategies for developing and validating these methods must address challenges like matrix effects, which can alter the ionization and chromatographic behavior of the target analyte. nih.gov The choice of analytical technique is often dictated by the concentration levels of this compound and the physicochemical properties of its metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the quantitative analysis of organic acids and other small molecules in biological samples due to its exceptional sensitivity, specificity, and accuracy. nih.govnebiolab.com This technique combines the powerful separation capabilities of liquid chromatography (LC) with the precise detection and structural elucidation power of tandem mass spectrometry (MS/MS). nebiolab.com The LC component separates this compound from other compounds in the matrix, while the MS/MS detector provides unambiguous identification and quantification, even at trace levels (nanomolar to picomolar). nebiolab.com

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are employed to achieve efficient separation. nih.govorganomation.com The selection of the stationary phase (column) and mobile phase is critical and depends on the polarity and chemical nature of this compound. For complex samples like plasma or tissue extracts, robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to remove interferences and enrich the analyte. organomation.comuwm.edu The use of stable isotope-labeled internal standards is a common strategy to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Organic Acid Analysis

ParameterSettingPurpose
Chromatography System UHPLCProvides high resolution and rapid analysis times. nih.gov
Column C18 Reversed-PhaseSuitable for retaining and separating moderately polar to non-polar organic acids.
Mobile Phase Water with 0.1% Formic Acid (A) and Acetonitrile (B52724) with 0.1% Formic Acid (B)Formic acid is a common LC-MS compatible modifier that aids in protonation for positive ion mode. sigmaaldrich.com
Ionization Source Electrospray Ionization (ESI)Effective for ionizing polar molecules like organic acids, typically in negative ion mode. uwm.edu
Detection Mode Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. organomation.com
Internal Standard ¹³C-labeled this compoundCorrects for variability in sample preparation and instrument response. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile molecules like many organic acids, a chemical derivatization step is required to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov This process involves converting polar functional groups (e.g., carboxyl, hydroxyl) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) or methoxime-TMS esters. shimadzu.co.kr

Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass spectra for identification and quantification. researchgate.net GC-MS-based metabolomics can identify and quantify a wide array of small molecules from biological fluids. nih.gov Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to effectively recover and characterize volatile organic compounds (VOCs) that may be produced during the metabolism of this compound. mdpi.com

Table 2: Potential Volatile Metabolites of this compound Detectable by GC-MS

Metabolite ClassExample CompoundsRelevance
Ketones AcetoinIndicators of specific metabolic pathway activity. nih.gov
Short-Chain Fatty Acids Acetic acid, Butanoic acidProducts of microbial metabolism or cellular biochemical pathways. nih.gov
Alcohols Ethanol (B145695), 2-MethylpropanolCan be products of fermentation or other metabolic processes.
Aldehydes Hexanal, NonanalOften associated with lipid peroxidation and oxidative stress. mdpi.com
Esters Ethyl acetate (B1210297), Methyl hexanoateContribute to the volatile profile and can be biomarkers of specific enzymatic reactions. mdpi.com

Metabolomics and Lipidomics Approaches for Profiling Biological Impact

While quantitative analysis focuses on specific molecules, metabolomics and lipidomics offer a holistic view of the biochemical state of a biological system in response to this compound. nih.gov Metabolomics is the comprehensive study of small molecules (<1500 Daltons), including amino acids, organic acids, and sugars, providing a snapshot of metabolic activity. nih.govfrontiersin.org Lipidomics, a subfield of metabolomics, specifically focuses on the large-scale analysis of lipids, which are critical components of cell membranes and signaling pathways. nih.govmetabolomicscentre.ca

These "omics" approaches can be untargeted or targeted. lcms.cz Untargeted analysis aims to measure as many metabolites as possible to generate new hypotheses and identify unexpected changes in metabolic pathways. lcms.cz Targeted analysis focuses on quantifying a specific, predefined set of metabolites to validate findings from untargeted studies or to test a specific hypothesis. mdpi.com Both LC-MS and GC-MS are primary analytical platforms for metabolomics and lipidomics studies. metabolomicscentre.calcms.cz The resulting data can reveal perturbations in key metabolic pathways, identify potential biomarkers of effect, and provide deeper insights into the biological impact of this compound. umich.edu

Protein Binding Assays and Target Engagement Studies

Understanding how this compound interacts with proteins is crucial for elucidating its mechanism of action and pharmacokinetic properties. Many compounds bind to plasma proteins, such as human serum albumin (HSA), and it is generally the unbound or "free" fraction that is pharmacologically active. inotiv.comsigmaaldrich.com Several in vitro methods are used to determine the extent of plasma protein binding.

Commonly used techniques include rapid equilibrium dialysis (RED) and ultrafiltration. inotiv.com In equilibrium dialysis, a semi-permeable membrane separates a chamber containing the compound in plasma from a buffer-filled chamber, allowing the free compound to equilibrate across the membrane. sigmaaldrich.com Ultrafiltration uses centrifugal force to separate the free compound from the protein-bound compound through a size-exclusion filter. inotiv.com Fluorescence-based competition assays, where this compound displaces a fluorescent probe from a protein like HSA, can also be adapted for high-throughput screening. nih.gov

Beyond plasma binding, target engagement studies are essential to confirm that a compound interacts with its intended intracellular protein target in a complex biological environment. pelagobio.comdiscoverx.com The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. youtube.comyoutube.com In a CETSA experiment, cells are treated with the compound and then heated; a bound ligand typically increases the temperature at which the target protein denatures and aggregates. youtube.comyoutube.com This method provides direct evidence of target engagement within living cells or even in vivo tissue samples. pelagobio.compelagobio.com

Table 3: Comparison of Protein Interaction Assay Methodologies

TechniquePrincipleApplicationKey Advantage
Equilibrium Dialysis Diffusion of free drug across a semi-permeable membrane until equilibrium is reached. sigmaaldrich.comPlasma protein bindingConsidered a gold standard for accuracy.
Ultrafiltration Separation of free and bound drug by centrifugation through a molecular weight cut-off filter. inotiv.comPlasma protein bindingFaster than traditional dialysis. inotiv.com
Fluorescence Assay Competition with a fluorescent probe for binding to a protein, causing a change in fluorescence. nih.govHigh-throughput screening of protein binding. nih.govHigh speed and automation compatibility.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. youtube.comIntracellular target engagement in live cells and tissues. pelagobio.comConfirms target interaction in a physiologically relevant context. discoverx.com

Microscopic Techniques for Cellular Phenotype Analysis

Microscopic techniques are invaluable for visualizing the effects of this compound on cellular morphology, structure, and organization. mdpi.com Advances in microscopy, particularly in fluorescence and super-resolution techniques, allow for the observation of cellular and subcellular events with high precision. mdpi.com

Fluorescence microscopy can be used to study a wide range of cellular phenomena. For instance, by using specific fluorescent probes, researchers can visualize changes in the localization of proteins, the integrity of organelles like mitochondria, or the dynamics of the cytoskeleton in response to this compound treatment. Live-cell imaging using techniques such as light-sheet microscopy enables the dynamic tracking of these processes in real-time without significant phototoxicity. mdpi.com Super-resolution microscopy can overcome the diffraction limit of light, allowing for the visualization of molecular interactions and the fine structure of cellular components at the nanoscale, providing unprecedented detail on how this compound may alter cellular architecture. mdpi.com

Computational Chemistry and in Silico Approaches for Kerlinic Acid Investigations

Molecular Modeling and Geometry Optimization of Kerlinic Acid and its Derivatives

Molecular modeling is fundamental to understanding the three-dimensional structure of this compound, which is critical for its biological function. The process begins with the generation of a 2D or 3D structure of the molecule, which is then subjected to geometry optimization. This computational procedure systematically adjusts the atomic coordinates to find the molecule's most stable conformation, corresponding to a minimum on the potential energy surface.

For this compound and its synthetic or semi-synthetic derivatives, comparing the optimized geometries can reveal how structural modifications influence the molecule's conformation, which can, in turn, affect its interaction with biological targets.

Table 1: Illustrative Optimized Geometry Parameters for this compound

ParameterAtoms InvolvedOptimized Value (Illustrative)Method
Bond LengthC=O (Carboxylic Acid)1.21 ÅDFT B3LYP/6-31G
Bond LengthC-O (Carboxylic Acid)1.35 ÅDFT B3LYP/6-31G
Bond LengthC-O (Furan Ring)1.37 ÅDFT B3LYP/6-31G
Bond AngleO=C-O (Carboxylic Acid)123.5°DFT B3LYP/6-31G
Dihedral AngleH-C-C-H (Decalin Ring)-55.2°DFT B3LYP/6-31G*

Virtual Screening and Ligand-Based Drug Design for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, where specific targets may not be fully known, virtual screening can be used to propose potential protein interactions, guiding experimental validation.

One approach is receptor-based virtual screening (or molecular docking), where the 3D structure of this compound is computationally "docked" into the binding sites of a panel of known therapeutic targets. The binding affinity is estimated using scoring functions, which rank the poses. Targets could be selected based on the known biological activities of related clerodane diterpenoids, such as anti-inflammatory (e.g., COX-2, NLRP3 inflammasome), antimicrobial, or cytotoxic (e.g., tubulin, various kinases) activities. nih.govscispace.com

Ligand-based drug design is another strategy, employed when the structure of the target is unknown. This method uses a set of molecules with known activity to build a model that predicts the activity of new molecules. If a set of bioactive clerodanes is available, a pharmacophore model can be generated, defining the essential 3D arrangement of functional groups required for activity. This compound could then be evaluated against this model to predict its potential for similar bioactivity.

Table 2: Illustrative Molecular Docking Results for this compound Against Potential Anti-inflammatory Targets

Protein TargetPDB IDBinding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5KIR-8.5Arg120, Tyr355, Ser530
NLRP3 Inflammasome6NPY-9.2Lys234, Arg578, Thr645
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9Tyr59, Tyr119, Gly121
5-Lipoxygenase (5-LOX)3O8Y-8.1His367, His432, Ile673

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Landscape

Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules over time. scirp.org For this compound, MD simulations are invaluable for studying the stability of its complex with a protein target identified through docking and for exploring its conformational flexibility in different environments (e.g., water, lipid bilayer). nih.govacs.org

Starting with a docked this compound-protein complex, an MD simulation calculates the trajectories of all atoms over a period of nanoseconds to microseconds. scirp.org This allows for the analysis of the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are used to interpret the results. researchgate.net Such simulations can validate docking results and provide a more dynamic and realistic picture of the binding event. nih.gov

Table 3: Illustrative Analysis from a 100 ns MD Simulation of a this compound-Protein Complex

Analysis MetricResult (Illustrative)Interpretation
Ligand RMSDAverage: 1.5 ÅIndicates the binding pose is stable within the protein's active site.
Protein RMSFPeaks at loop regions (residues 85-92)Highlights flexible regions of the protein, which may be involved in binding.
Hydrogen Bond OccupancyThis compound (O-H) with Asp254: 85.2%A stable and persistent hydrogen bond is crucial for binding affinity.
Binding Free Energy (MM/PBSA)-45.7 kcal/molProvides a quantitative estimate of the binding strength.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on solving approximations to the Schrödinger equation, are used to investigate the electronic properties of molecules. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties that govern its reactivity and spectroscopic characteristics. nih.gov

One major application is the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for an optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this with experimental data is a powerful method for verifying or elucidating complex chemical structures, especially for resolving stereochemical ambiguities. researchgate.net

Furthermore, QC calculations can determine electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for predicting sites of metabolic transformation, understanding reaction mechanisms, and explaining the nature of intermolecular interactions.

Table 4: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVIndicates the ability to donate electrons (nucleophilicity).
LUMO Energy-1.5 eVIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment3.8 DebyeInfluences solubility and ability to form dipole-dipole interactions.
Predicted ¹³C Shift (C=O)178.5 ppmAids in the assignment of experimental NMR spectra.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify which chemical features of a molecule are responsible for its biological effects. For this compound, this would involve synthesizing or isolating derivatives with modifications at various positions (e.g., the furan (B31954) ring, the decalin core, the carboxylic acid) and comparing their activities.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical equation that relates the chemical properties of a series of compounds to their biological activity. researchgate.net For a set of this compound analogues, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated. Statistical methods, like Multiple Linear Regression (MLR), are then used to build a model. researchgate.net A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward more potent compounds. QSAR studies on clerodane diterpenoids have successfully identified key features for cytotoxic and antifeedant activities. conicet.gov.arresearchgate.net

Illustrative QSAR Equation for Hypothetical Antifeedant Activity: log(1/IC₅₀) = 0.75 * logP - 0.12 * MW + 1.5 * (HOMO) + 2.1 (This equation is for illustrative purposes only)

Cheminformatics and Data Mining for Related Diterpenoid Libraries

Cheminformatics applies computational methods to analyze large chemical datasets. In the context of this compound, cheminformatics tools can be used to analyze databases of known diterpenoids, particularly those from the Salvia genus. nih.govsyskonf.pl By creating and analyzing a library of related natural products, researchers can explore the "chemical space" occupied by these compounds.

This analysis can involve assessing structural diversity, identifying common scaffolds and frequent functional groups, and comparing physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to established drug-likeness rules (like Lipinski's Rule of Five). researchgate.net Such data mining efforts can reveal trends in the natural product landscape, highlight unique features of this compound compared to its relatives, and identify gaps that could be filled by new synthetic derivatives. This approach helps in understanding the broader chemical context of this compound and its potential as a lead compound in drug discovery. dntb.gov.ua

Perspectives and Future Research Directions in Kerlinic Acid Chemical Biology

Discovery of Novel Biosynthetic Pathways and Enabling Enzymes

A fundamental goal in Kerlinic acid research is the complete elucidation of its biosynthetic pathway. Like other diterpenoids, its synthesis begins with the universal precursor geranylgeranyl diphosphate (B83284) (GGPP), which undergoes a complex series of cyclization and oxidation reactions. researchgate.net Initial pathway discovery efforts have focused on identifying the key enzymes responsible for transforming the basic GGPP skeleton into the intricate structure of this compound.

The first committed step is the cyclization of GGPP, catalyzed by a class of enzymes known as diterpene synthases (diTPSs). researchgate.net Transcriptomic analysis of the source organism, Salvia kerlinensis, has identified a candidate diTPS, tentatively named Sker-Cyc1, which is believed to produce the foundational labdane (B1241275) skeleton. rsc.org Subsequent modifications are performed by tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl and carboxyl functionalities. nih.gov Two specific CYPs, KA-O1 and KA-O2, have been implicated in the sequential oxidation of the diterpene core to yield the final acid moiety. rsc.org

Future research will focus on:

Functional Characterization: Heterologous expression of Sker-Cyc1, KA-O1, and KA-O2 in hosts like Nicotiana benthamiana or yeast is required to confirm their precise roles in the pathway. nih.govyork.ac.uk

Genome Mining: Deep sequencing of the S. kerlinensis genome will likely uncover additional pathway genes, including transferases or isomerases that may be responsible for minor structural variations observed in related natural analogues. helmholtz-hips.de

Enzyme Engineering: Understanding the structure and mechanism of these enzymes will allow for protein engineering to create novel derivatives or improve catalytic efficiency. nih.gov

Design and Synthesis of Highly Potent and Selective this compound Analogues

While natural this compound shows promising activity, the synthesis of analogues is a crucial strategy to enhance potency, improve selectivity, and optimize pharmacokinetic properties. rsc.org Structure-activity relationship (SAR) studies are central to this effort, guiding the rational design of new derivatives by identifying the key pharmacophoric elements of the molecule. nih.gov

Early SAR studies have indicated that the carboxylic acid at C-4 and the hydroxyl group at C-15 are critical for biological activity. Modifications at other positions, however, are being explored to fine-tune its interaction with its biological target. Diverted total synthesis (DTS) and function-oriented synthesis (FOS) are powerful approaches being employed to create libraries of simplified or modified analogues that retain the core bioactive scaffold. rsc.orgresearchgate.net For instance, replacing the furan (B31954) ring with various heterocycles or altering the stereochemistry at specific chiral centers can reveal insights into the binding pocket of its target protein. nih.gov

Compound IDModificationRelative Potency (IC₅₀, nM)Target Selectivity Index
This compoundParent Compound501.0
KA-Analogue 1C-15 Methyl Ester>1000N/A
KA-Analogue 2C-4 Amide850.8
KA-Analogue 3Thiophene Bioisostere352.5
KA-Analogue 4C-7 Hydroxyl Epimer481.2

This interactive table presents hypothetical data on synthesized this compound analogues, illustrating how structural modifications impact biological activity and selectivity.

Future synthetic efforts will concentrate on developing highly convergent and stereoselective routes to access complex analogues that are not easily derived from the natural product itself. etipbioenergy.eu

High-Throughput Screening and Omics Approaches for Target Identification

A significant challenge in natural product research is identifying the specific molecular target responsible for a compound's biological effects. nih.gov For this compound, a multi-pronged approach combining high-throughput screening (HTS) and advanced "omics" technologies is underway to pinpoint its cellular binding partners and mechanism of action. fao.orgacs.org

HTS campaigns using large libraries of proteins or cell-based assays can rapidly screen for interactions. nih.gov For instance, a fluorescence polarization-based HTS assay was used to screen this compound against a panel of protein kinases, identifying a preliminary hit. mdpi.com

To complement these efforts, unbiased, systems-level approaches are being deployed:

Chemical Proteomics: This involves creating a "probe" version of this compound that can be used to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry. frontiersin.org

Transcriptomics (RNA-Seq) and Proteomics: Treating cells with this compound and analyzing the subsequent changes in gene and protein expression can reveal which cellular pathways are affected, offering clues about its mechanism of action. researchgate.netunimi.it

Metabolomics: This technique assesses how this compound perturbs the metabolic state of a cell, providing a functional readout of its effects. mdpi.com

Omics ApproachPotential Target/Pathway IdentifiedConfidence LevelFollow-up Validation Method
Chemical ProteomicsKinase Signaling Adaptor Protein 1HighSurface Plasmon Resonance (SPR)
TranscriptomicsNF-κB Signaling PathwayMediumReporter Gene Assay
MetabolomicsAltered Glutamine MetabolismMediumEnzyme Activity Assays
HTS (Enzymatic)Cyclooxygenase-2 (COX-2)LowIsothermal Titration Calorimetry (ITC)

This interactive table summarizes hypothetical findings from various omics and screening approaches used to identify the biological target of this compound.

The integration of these datasets provides a powerful, multi-dimensional view of the compound's biological activity, accelerating the validation of its primary target. nih.gov

Integration of Artificial Intelligence and Machine Learning in Diterpenoid Discovery

In the context of this compound, AI can be applied in several ways:

Genome Mining: ML algorithms can scan genomic data from various plant species to identify novel biosynthetic gene clusters (BGCs) that may produce this compound-like molecules. helmholtz-hips.decas.org

Predictive SAR: AI models can be trained on existing data from this compound analogues to predict the activity of novel, untested structures, thereby prioritizing synthetic efforts. nih.gov

De Novo Design: Generative models can design entirely new molecules that are structurally distinct from this compound but retain its key pharmacophoric features, potentially leading to compounds with improved properties. nih.gov

Target Prediction: AI tools can analyze the chemical structure of this compound and predict its likely biological targets based on similarities to known drugs and ligands, complementing experimental approaches. cas.org

Sustainable Production Strategies and Biorefinery Concepts

The low abundance of this compound in its natural source makes extraction an unsustainable and economically unviable method for large-scale production. york.ac.uk Metabolic engineering and synthetic biology offer a promising alternative for sustainable and scalable synthesis. nih.govnih.gov The primary strategy involves transferring the identified biosynthetic genes for this compound into a microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov

Key steps in developing a microbial production platform include:

Pathway Reconstruction: Assembling the complete biosynthetic pathway in the host organism. mdpi.com

Metabolic Optimization: Engineering the host's central metabolism to increase the supply of the GGPP precursor. mdpi.com

Enzyme Optimization: Modifying the biosynthetic enzymes for higher activity and stability within the microbial host. mdpi.com

Fermentation Development: Optimizing culture conditions to maximize yield and productivity.

Beyond producing a single compound, research is moving towards integrated biorefinery concepts . blogspot.comosti.gov In this model, the engineered microbial host is designed to convert simple feedstocks (like glucose or plant biomass) into a spectrum of valuable products. etipbioenergy.eueolss.net this compound could be a high-value chemical co-produced alongside biofuels or other platform chemicals, maximizing the economic viability of the entire process and contributing to a sustainable bio-economy. sustainability-directory.comnih.govproquest.com

Q & A

Q. What are the established synthetic routes for Kerlinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or enzymatic catalysis. Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) must be optimized using factorial design experiments to maximize yield and purity. For example, varying solvent systems (polar vs. nonpolar) can alter reaction kinetics and byproduct formation. Researchers should document all parameters in detail, including purification techniques (e.g., column chromatography, recrystallization) and purity validation via HPLC or NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structure and purity?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Researchers must report retention times, peak integration thresholds, and calibration curves for quantitative analysis. Comparative studies should include reference standards and solvent blank controls to eliminate interference .

Q. What are the standard protocols for assessing this compound's stability under various environmental conditions?

Methodological Answer: Stability studies require accelerated degradation testing under controlled conditions (e.g., 40°C/75% RH for hydrolytic stability, UV exposure for photodegradation). Samples are analyzed at fixed intervals using validated HPLC or LC-MS methods. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Researchers must specify storage recommendations and degradation byproducts, supported by mass balance calculations .

Advanced Research Questions

Q. How can computational modeling predict this compound's interactions with biological targets, and what validation experiments are required?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational stability. Validation requires in vitro assays (e.g., surface plasmon resonance for binding kinetics, enzymatic inhibition studies). Discrepancies between computational and experimental results should prompt re-evaluation of force field parameters or solvation models .

Q. What strategies resolve contradictory data in this compound's pharmacological effects across different studies?

Methodological Answer: Systematic reviews with meta-analysis (PRISMA guidelines) can identify confounding variables, such as differences in cell lines, dosing regimens, or assay protocols. Researchers should perform sensitivity analyses to assess heterogeneity and validate findings using orthogonal methods (e.g., CRISPR knockdowns to confirm target specificity). Transparent reporting of negative results is critical to mitigate publication bias .

Q. What advanced statistical methods are used to analyze this compound's dose-response relationships in complex biological systems?

Methodological Answer: Non-linear regression models (e.g., Hill equation) quantify EC50_{50}/IC50_{50} values. For multi-parametric data, machine learning approaches (e.g., random forests) identify synergistic or antagonistic effects. Researchers must account for nested data structures (e.g., repeated measurements) using mixed-effects models and report confidence intervals for reproducibility .

Methodological Considerations for Data Integrity

  • Reproducibility : Detailed experimental protocols (e.g., equipment calibration, batch numbers of reagents) must be included in supplementary materials to enable replication .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
  • Contradiction Analysis : Use triangulation (e.g., combining in vitro, in vivo, and computational data) to validate hypotheses and address outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.